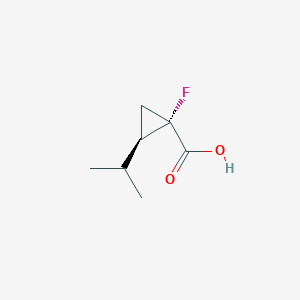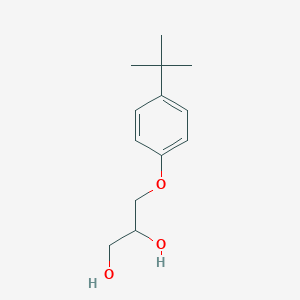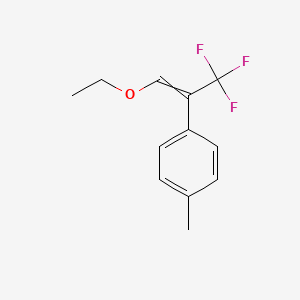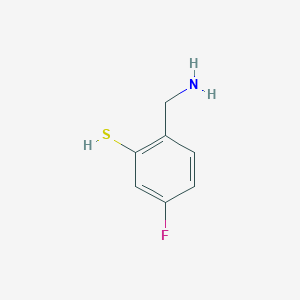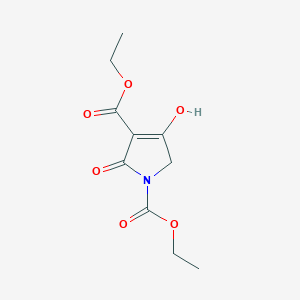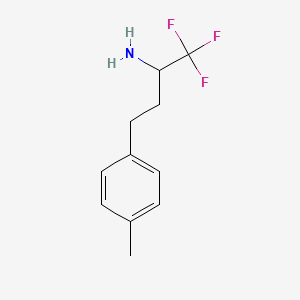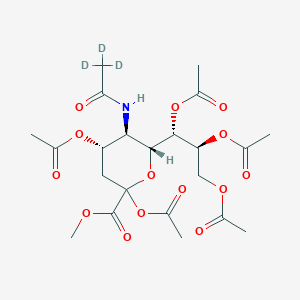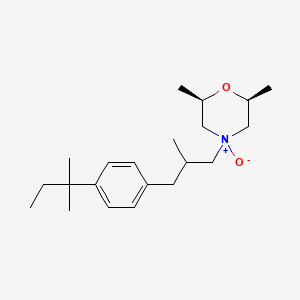
Amorolfine EP Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amorolfine EP Impurity A, also known as (2RS,4Ξ,6SR)-2,6-dimethyl-4-[(2RS)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine 4-oxide, is a chemical compound used as a reference standard in pharmaceutical research. It is a morpholine derivative and is related to the antifungal agent Amorolfine, which is used to treat fungal infections.
Métodos De Preparación
The synthesis of Amorolfine EP Impurity A involves several steps, typically starting with the preparation of the morpholine ring followed by the introduction of the substituents. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Amorolfine EP Impurity A undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to achieve the desired products. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Amorolfine EP Impurity A is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods, helping to identify and quantify impurities in pharmaceutical formulations.
Biology: It is used in studies to understand the biological activity and toxicity of related compounds.
Medicine: It aids in the development and quality control of antifungal medications.
Industry: It is used in the production and quality assurance of pharmaceutical products, ensuring compliance with regulatory standards
Mecanismo De Acción
The mechanism of action of Amorolfine EP Impurity A is related to its parent compound, Amorolfine. Amorolfine blocks delta 14 reduction and delta 7-8 isomerisation, resulting in the depletion of ergosterol and the accumulation of ignosterol in the fungal cytoplasmic membrane. This leads to the thickening of the fungal cell wall and the formation of chitin deposits inside and outside the cell wall .
Comparación Con Compuestos Similares
Amorolfine EP Impurity A can be compared with other similar compounds, such as:
Amorolfine EP Impurity B: (2RS,6SR)-2,6-Dimethyl-4-[(2RS)-3-(4-tert-butylphenyl)-2-methylpropyl]morpholine hydrochloride.
Amorolfine EP Impurity C: (2RS,6SR)-4-[(2RS)-3-[3,5-Bis(2-methylbutan-2-yl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine.
Amorolfine EP Impurity D: (2RS,6SR)-2,6-Dimethyl-4-[(2RS)-3-(4-tert-butylphenyl)-2-methylpropyl]morpholine hydrochloride.
The uniqueness of this compound lies in its specific structure and the presence of the morpholine 4-oxide group, which distinguishes it from other impurities and related compounds .
Propiedades
Número CAS |
78613-39-5 |
|---|---|
Fórmula molecular |
C21H35NO2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]-4-oxidomorpholin-4-ium |
InChI |
InChI=1S/C21H35NO2/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22(23)14-17(3)24-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+,22? |
Clave InChI |
DVFNIYYARRYOCZ-CXOKAFIMSA-N |
SMILES isomérico |
CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(C[C@H](O[C@H](C2)C)C)[O-] |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(CC(OC(C2)C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)
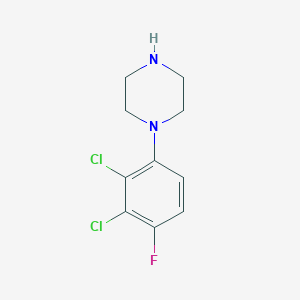


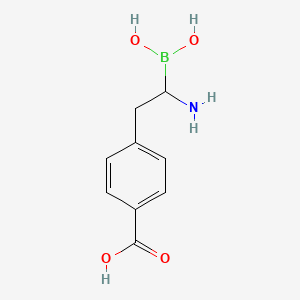
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
